



# Application Notes and Protocols for PNA5 Administration in Mouse Models

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Compound of Interest		
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These application notes provide a comprehensive guide to the administration and evaluation of **PNA5**, a novel Mas receptor agonist, in preclinical mouse models of neurodegenerative and neurovascular diseases. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of studies investigating the therapeutic potential of **PNA5**.

### Introduction

**PNA5** is a glycosylated Angiotensin-(1-7) peptide derivative that acts as a pleiotropic anti-inflammatory agent by activating the Mas receptor.[1][2] Its enhanced brain penetration and bioavailability make it a promising candidate for treating conditions associated with neuroinflammation and cognitive decline, such as Vascular Contributions to Cognitive Impairment and Dementia (VCID) and Parkinson's Disease (PD).[1][3][4] Administration of **PNA5** in mouse models has been shown to reverse cognitive deficits, reduce neuroinflammation, improve neurovascular function, and offer neuroprotection.[1][3][4][5]

## **Quantitative Data Summary**

The following tables summarize the quantitative outcomes of **PNA5** administration in relevant mouse models.

Table 1: Efficacy of **PNA5** in a VCID-HF Mouse Model



Parameter	Control	VCID-Vehicle	VCID-PNA5
Novel Object Recognition (Discrimination Ratio)	0.451 ± 0.106	-0.109 ± 0.089	0.317 ± 0.079
Microglia Count (Iba- 1+ cells) in Hippocampal CA3	Data not reported	Significant Increase vs. Control	40% decrease vs. VCID-Vehicle
Microglia Count (Iba- 1+ cells) in Hippocampal CA1	Data not reported	Significant Increase vs. Control	32% decrease vs. VCID-Vehicle (not statistically significant)

Data sourced from Hoyer-Kimura et al., 2024.[1][5]

Table 2: Efficacy of **PNA5** in a Parkinson's Disease Mouse Model (Thy1-αSyn)

Parameter	Wild-Type	Thy1-αSyn Vehicle	Thy1-αSyn PNA5
Y-Maze (Spontaneous Alternation %)	~75%	~55%	~70%
Circulating MIP-1β Levels	Baseline	Elevated	Significantly Reduced
Neuronal Loss in Hippocampal CA3	Minimal	Significant	Blunted

Note: Y-maze data is illustrative based on reported outcomes, as specific quantitative data was not available in the provided search results.[3] Other data sourced from Bernard et al., 2024.[3]

# **Experimental Protocols PNA5 Formulation and Administration**

- a. Standard Formulation (1 mg/kg/day)
- Preparation: Dissolve **PNA5** in a suitable vehicle such as saline.



- Administration: Administer daily via subcutaneous injection at a dosage of 1 mg/kg body weight.
- b. Extended-Release Formulation (1.25 mg per injection)
- Preparation: The specific extended-release formulation for PNA5 is proprietary. A general
  approach for preparing an extended-release formulation for subcutaneous delivery in mice
  involves incorporating the peptide into a biodegradable polymer matrix.
- Administration: Administer a single subcutaneous injection of 1.25 mg of the extendedrelease formulation.[1] A second injection may be given after two weeks to ensure sustained therapeutic levels, based on a reported half-life of approximately 2.9 days.[1]

#### **VCID-HF Mouse Model Induction**

This protocol describes the induction of a Vascular Contributions to Cognitive Impairment and Dementia (VCID) model through heart failure (HF) induced by myocardial infarction (MI).

- Anesthesia and Preparation: Anesthetize three-month-old male C57BL/6J mice with isoflurane. Shave the chest and disinfect the surgical area.
- Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.
- Thoracotomy: Make a small incision in the skin and underlying muscle between the third and fourth ribs to expose the heart.
- Ligation: Gently move the left lung to visualize the left anterior descending (LAD) coronary artery. Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the left ventricle.
- Closure: Close the chest wall and skin incision with sutures.
- Post-operative Care: Discontinue anesthesia and allow the mouse to recover in a warm cage. Provide appropriate analgesia. Heart failure typically develops over four weeks.

## **Behavioral Testing**

a. Novel Object Recognition (NOR) Test



This test assesses recognition memory.

- Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes in the absence of any objects.
- Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
- Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).
- Data Analysis: Calculate the Discrimination Ratio: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A positive ratio indicates a preference for the novel object and intact recognition memory.

#### b. Y-Maze Test

This test evaluates spatial working memory based on spontaneous alternation.

- Apparatus: A three-armed maze with arms of equal length.
- Procedure: Place the mouse in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
- Data Recording: Record the sequence of arm entries.
- Data Analysis: An alternation is defined as three consecutive entries into three different arms.
   Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries 2)] x 100. Higher percentages indicate better spatial working memory.

### **Immunohistochemistry for Microglia**

This protocol details the staining for Iba-1, a marker for microglia, in mouse brain tissue.

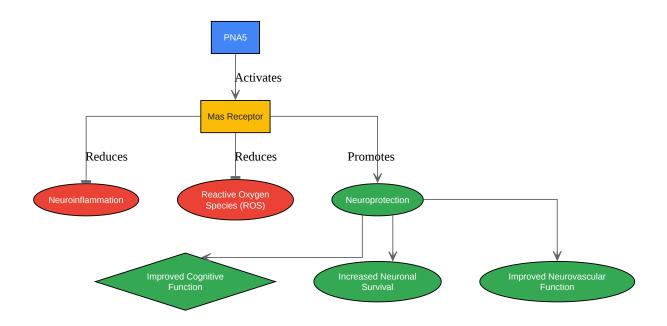
• Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. Cryoprotect the brain in sucrose and section on a cryostat.



- Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citratebased buffer.
- Blocking: Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1-2 hours at room temperature.
- Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.
- Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
- Signal Amplification and Detection: Use an avidin-biotin complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.
- Imaging and Analysis: Mount the sections and image using a microscope. Quantify the number of Iba-1 positive cells in specific brain regions (e.g., hippocampus).

## **Visualizations**

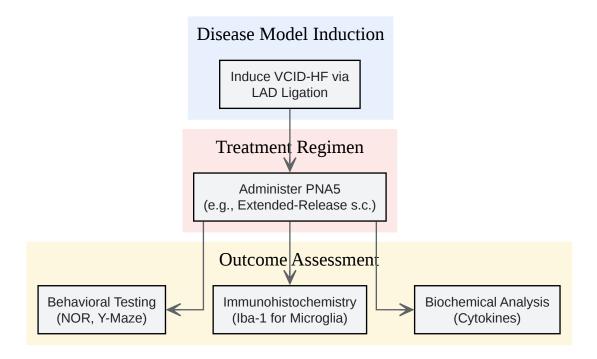




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Caption: PNA5 signaling pathway.





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Caption: Experimental workflow for **PNA5** evaluation.

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